An In-depth Technical Guide to Bis(4-chlorooctafluorobutyl)ether: Properties and Synthesis
An In-depth Technical Guide to Bis(4-chlorooctafluorobutyl)ether: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-chlorooctafluorobutyl)ether, a highly fluorinated symmetrical ether, represents a unique molecular scaffold with potential applications in specialized fields requiring chemical inertness, thermal stability, and specific solvency characteristics. This guide provides a comprehensive overview of its predicted physicochemical properties and explores plausible synthetic pathways. Drawing upon established principles of organofluorine chemistry, we delineate a detailed, though theoretical, synthetic protocol based on the Williamson ether synthesis. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated compounds.
Introduction: The Landscape of Fluorinated Ethers
Per- and polyfluorinated compounds (PFCs) have garnered significant attention across various scientific disciplines due to their unique and often extreme properties.[1][2] The substitution of hydrogen with fluorine atoms imparts exceptional thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[3] Within this broad class of molecules, fluorinated ethers are of particular interest. They are utilized in a range of applications, from inert fluids and lubricants to specialized solvents and components in advanced materials.[4]
Bis(4-chlorooctafluorobutyl)ether, with the molecular formula C8Cl2F16O, is a structurally intriguing molecule that is not extensively documented in current chemical literature. Its symmetrical design, coupled with the presence of terminal chlorine atoms on perfluorinated butyl chains, suggests a unique combination of properties. The perfluorinated backbone is expected to confer high thermal and chemical stability, while the terminal chlorines could serve as reactive handles for further chemical modification. This guide provides a scientifically grounded exploration of the predicted properties and a feasible synthesis strategy for this novel compound.
Physicochemical Properties: A Predictive Analysis
Due to the absence of empirical data for Bis(4-chlorooctafluorobutyl)ether, its physicochemical properties have been estimated based on the known characteristics of analogous perfluorinated compounds and computational predictions.
Table 1: Predicted Physicochemical Properties of Bis(4-chlorooctafluorobutyl)ether
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C8Cl2F16O | Based on structural definition. |
| Molecular Weight | 486.99 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Perfluorinated ethers of similar molecular weight are typically liquids at room temperature.[5] |
| Boiling Point | ~160-180 °C | Estimated based on the boiling points of related C8 perfluorinated compounds and the effect of ether linkages.[6][7] The boiling points of PFAS tend to increase with chain length.[5] |
| Density | ~1.7 - 1.8 g/mL | Perfluorinated compounds are significantly denser than their hydrocarbon counterparts.[5] This value is extrapolated from data for other perfluorinated ethers. |
| Solubility | Insoluble in water; Soluble in fluorinated solvents | The high degree of fluorination imparts significant hydrophobicity.[1] |
| Chemical Stability | High | The carbon-fluorine bond is exceptionally strong, leading to high resistance to chemical attack.[3] The ether linkage in perfluorinated systems is also highly stable. |
| Thermal Stability | High | Perfluorinated compounds are known for their excellent thermal stability.[3] |
Synthesis of Bis(4-chlorooctafluorobutyl)ether: A Proposed Pathway
While no specific synthesis for Bis(4-chlorooctafluorobutyl)ether has been reported, a logical and scientifically sound approach can be devised based on the well-established Williamson ether synthesis.[8][9] This method is a cornerstone of ether synthesis and has been successfully applied to the preparation of fluorinated ethers.[10][11]
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an S_N2 reaction.[8] For a symmetrical ether like Bis(4-chlorooctafluorobutyl)ether, two primary retrosynthetic disconnections are possible. However, given the challenges in selectively forming an alkoxide from a chloro-perfluoroalkanol without side reactions, the most promising strategy involves the self-condensation of a suitable precursor.
A plausible precursor for this synthesis is 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol. However, the synthesis of this specific alcohol is not straightforward. A more direct and likely more feasible approach involves the dimerization of two molecules of a 4-carbon perfluorinated chain. A key challenge in this approach is the generally low reactivity of perfluoroalkyl halides in traditional S_N2 reactions due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbon center to nucleophilic attack.
Despite this, for the purpose of this guide, we will outline a hypothetical Williamson-type synthesis. This protocol is based on the reaction of a perfluoroalkoxide with a perfluoroalkyl halide, a reaction that, while challenging, represents a direct route to the target molecule.
Proposed Synthetic Scheme
The proposed synthesis involves two main conceptual steps: the formation of a perfluoroalkoxide and its subsequent reaction with a perfluoroalkyl chloride.
Caption: Proposed Synthesis of Bis(4-chlorooctafluorobutyl)ether.
Detailed Experimental Protocol (Hypothetical)
This protocol is theoretical and would require significant optimization and experimental validation.
Materials:
-
4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol (Hypothetical Starting Material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
4-chloro-1,1,2,2,3,3,4,4-octafluorobutane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add sodium hydride (1.1 equivalents) after washing with anhydrous hexanes to remove the mineral oil.
-
Suspend the sodium hydride in anhydrous DMF.
-
Slowly add a solution of 4-chloro-1,1,2,2,3,3,4,4-octafluorobutan-1-ol (1 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorooctafluorobutoxide.
-
-
Ether Synthesis:
-
To the freshly prepared alkoxide solution, add 4-chloro-1,1,2,2,3,3,4,4-octafluorobutane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). Due to the likely low reactivity of the perfluoroalkyl chloride, prolonged reaction times and elevated temperatures may be necessary.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to yield Bis(4-chlorooctafluorobutyl)ether.
-
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the equilibrium towards product formation.[11]
-
Solvent Selection: A polar aprotic solvent like DMF or THF is chosen to solvate the sodium alkoxide and facilitate the S_N2 reaction. These solvents do not participate in the reaction.[11]
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and the alkoxide intermediate is sensitive to moisture.
-
Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C for safety and control. The subsequent substitution reaction may require heating to overcome the high activation energy associated with nucleophilic substitution on a perfluorinated carbon center.
Structural Elucidation and Characterization
The successful synthesis of Bis(4-chlorooctafluorobutyl)ether would be confirmed through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR would be the most informative technique, showing characteristic signals for the different fluorine environments in the octafluorobutyl chain.
-
¹³C NMR would confirm the presence of the eight distinct carbon atoms and their chemical shifts would be influenced by the attached fluorine and chlorine atoms.
-
¹H NMR would be expected to show no signals, confirming the perfluorinated nature of the compound.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region, and the C-O-C stretching of the ether linkage.
Potential Applications and Future Directions
While the specific applications of Bis(4-chlorooctafluorobutyl)ether are yet to be explored, its predicted properties suggest several areas of interest:
-
Advanced Lubricants and Hydraulic Fluids: Its high thermal stability and chemical inertness could make it a candidate for use in extreme environments.
-
Specialty Solvents: Its unique polarity and solvency characteristics could be beneficial for specific chemical reactions or extractions involving fluorinated compounds.
-
Dielectric Fluids: Perfluorinated compounds often exhibit excellent dielectric properties, suggesting potential use in electronics and high-voltage applications.
-
Building Block for Novel Polymers: The terminal chlorine atoms could be functionalized to create novel fluorinated monomers for the synthesis of advanced polymers with tailored properties.
Future research should focus on the successful synthesis and purification of Bis(4-chlorooctafluorobutyl)ether to allow for the empirical determination of its properties and a thorough evaluation of its potential applications. Further investigation into the reactivity of the C-Cl bond in this molecule will be crucial for its use as a synthetic intermediate.
Conclusion
Bis(4-chlorooctafluorobutyl)ether represents an unexplored molecule within the vast landscape of fluorinated compounds. Based on the principles of organofluorine chemistry, this guide has provided a comprehensive overview of its predicted properties and a plausible, albeit theoretical, synthetic pathway. The proposed Williamson ether synthesis, while challenging, offers a direct route to this novel symmetrical ether. The successful synthesis and characterization of this compound will undoubtedly open new avenues for research and development in materials science, synthetic chemistry, and other advanced technological fields.
References
-
Computational prediction of physicochemical properties of C8-per-/polyfluoroalkyl carboxylic acids. ChemRxiv. [Link][7]
-
Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. National Institutes of Health. [Link][6]
-
Syntheses And Properties Of Organic Compounds Bearing Short Perfluoroalkyl Chains. Graduate Thesis Collection of Fudan University. [Link][3]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link][10]
-
Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Interstate Technology & Regulatory Council. [Link][5]
-
Synthesis of novel perfluoroalkyl ether derivatives. ResearchGate. [Link][12]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link][9]
-
Radical Chlorination of 1-Chlorobutane. University of Massachusetts. [Link][14]
-
Williamson ether synthesis. Chemistry LibreTexts. [Link][15]
-
Process for preparing perfluorinated ethers. Arbeiten von Friedhelm Kluge. [Link][4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. PFAS and C8 Explained - Environmental Engineering » GEO FORWARD [geoforward.com]
- 3. globethesis.com [globethesis.com]
- 4. fk100.de [fk100.de]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chlorination [sas.upenn.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
